molecular formula C12H9F2N3O B4349467 4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4349467
M. Wt: 249.22 g/mol
InChI Key: PCPGNBRKVSVYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of difluoromethyl ketones or aldehydes.

    Reduction: Formation of difluoromethyl alcohols.

    Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: It is explored for its use in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets by forming strong hydrogen bonds and hydrophobic interactions . The furan ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
  • 4-(methyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs . This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-(difluoromethyl)-6-(furan-2-yl)-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O/c1-17-12-8(6-15-17)7(11(13)14)5-9(16-12)10-3-2-4-18-10/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPGNBRKVSVYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CO3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

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